Quantitative Dominance of 6-Methyl-5-hepten-2-one in Tomato Flavor Volatiles vs. Geranylacetone
In tomato flavor analysis, 6-Methyl-5-hepten-2-one (MHO) exhibits significantly higher relative abundance compared to the structurally related C13 norisoprenoid, geranylacetone (GA). In a study of ten Italian tomato landraces, MHO was the predominant volatile, constituting between 22% and 46% of the total volatile profile across all samples [1]. A separate quantitative study on carotenoid-derived volatiles in tomato fruits at the red ripe stage showed MHO at 7.7 ng/g FW in wild-type fruit, which was significantly lower than its levels in lycopene-overexpressing lines (20.43-32.08 ng/g FW). In the same samples, geranylacetone levels in wild-type were only 0.86 ng/g FW, increasing to 18.55-21.14 ng/g FW in overexpression lines [2]. This demonstrates that MHO is not only a primary flavor volatile but that its accumulation in tomato is quantitatively distinct from that of geranylacetone, both in baseline and enhanced-carotenoid scenarios.
| Evidence Dimension | Relative abundance in tomato volatile profile |
|---|---|
| Target Compound Data | 22-46% of total volatiles [1]; 7.7 ng/g FW (WT) to 32.08 ng/g FW (OE) at red stage [2] |
| Comparator Or Baseline | Geranylacetone: 0.86 ng/g FW (WT) to 21.14 ng/g FW (OE) at red stage [2] |
| Quantified Difference | MHO is 8.95x to 37.2x higher in concentration than GA in wild-type tomato, and up to 1.52x higher in OE lines [2] |
| Conditions | GC-MS analysis of tomato (Lycopersicon esculentum) volatiles; SPME extraction [REFS-1, REFS-2] |
Why This Matters
Procurement for tomato flavor reconstitution or enhancement must prioritize 6-Methyl-5-hepten-2-one as the quantitatively dominant contributor; substituting with or equal-weighting geranylacetone would yield an unauthentic sensory profile.
- [1] Strano, T., Ruberto, G., Patane, C., & La Rosa, S. (2011). Qualitative analysis of volatile compounds in local landraces of tomato cultivated in south Italy. Acta Horticulturae, 918, 517-523. View Source
- [2] Wang, L., et al. (2021). Table 3: Volatiles. In: Carotenoid Metabolism in Tomato. Foods, 10(11), 2678. View Source
